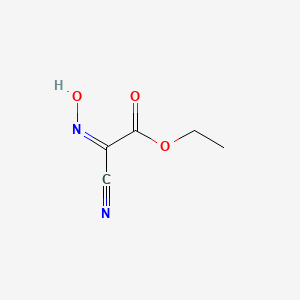

Ethyl 2-cyano-2-(hydroxyimino)acetate

概要

説明

Ethyl 2-cyano-2-(hydroxyimino)acetate, also known as Oxyma, is a white crystalline solid with the molecular formula C5H6N2O3 and a molar mass of 142.11 g/mol . This compound is widely used as an additive in peptide synthesis due to its ability to suppress racemization and enhance coupling efficiency .

準備方法

Ethyl 2-cyano-2-(hydroxyimino)acetate is synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated from sodium nitrite and acetic acid . The reaction is carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester, and the product can be obtained in high yields when buffered with phosphoric acid . The compound can be purified by recrystallization from ethanol or ethyl acetate .

化学反応の分析

Ethyl 2-cyano-2-(hydroxyimino)acetate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are not commonly detailed in the literature.

Substitution Reactions: It acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides, such as dicyclohexylcarbodiimide, due to its pronounced acidity (pKa 4.60).

科学的研究の応用

Ethyl 2-cyano-2-(hydroxyimino)acetate is primarily used in peptide synthesis. It is valued for its ability to suppress racemization and enhance coupling efficiency during amide bond formation . This makes it an essential reagent in both manual and automated peptide synthesis methods . Additionally, it is considered a greener alternative to benzotriazole derivatives, which are explosive .

作用機序

The compound acts by neutralizing the basicity or nucleophilicity of carbodiimides, thereby preventing base-catalyzed side reactions such as racemization . It forms a stable oxime, which interacts with the carbodiimide to form a less reactive intermediate, thus enhancing the overall efficiency of the coupling reaction .

類似化合物との比較

Ethyl 2-cyano-2-(hydroxyimino)acetate is compared with other peptide synthesis additives like 1-hydroxybenzotriazole and 1-hydroxy-7-azabenzotriazole. Unlike these benzotriazole derivatives, this compound exhibits a markedly slower thermal decomposition, making it safer to handle . Similar compounds include:

- 1-hydroxybenzotriazole

- 1-hydroxy-7-azabenzotriazole

- Ethyl cyanoglyoxalate-2-oxime

- Ethyl isonitrosocyanoacetate

This compound stands out due to its high efficiency, safety profile, and greener synthesis route .

生物活性

Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma , is an organic compound that has garnered attention primarily for its role as a coupling additive in peptide synthesis. This article delves into its biological activity, focusing on its mechanisms, applications in synthetic chemistry, and relevant research findings.

Chemical Structure and Properties

Oxyma is characterized by its oxime structure derived from ethyl cyanoacetate. It appears as a white solid and is soluble in various organic solvents such as dichloromethane and dimethylformamide. The compound has a pKa of 4.60, indicating its acidic nature, which plays a critical role in its function as a coupling agent in peptide synthesis .

The primary mechanism by which Oxyma operates involves the activation of the C-terminus of amino acids during peptide bond formation. This activation facilitates the reaction with the N-terminus of the growing peptide chain, essential for forming amide bonds. Oxyma's ability to suppress side reactions, particularly racemization, is attributed to its unique chemical properties .

Applications in Peptide Synthesis

Oxyma is predominantly utilized in carbodiimide-mediated peptide coupling reactions. Its effectiveness has been demonstrated in various studies:

- Coupling Efficiency : Oxyma has shown comparable yields to traditional coupling agents while minimizing the formation of undesired side products. For instance, it has been reported to achieve diastereomeric excesses greater than 99% in the coupling of protected amino acids .

- Safety Profile : Compared to benzotriazole derivatives, Oxyma presents a lower risk of explosion and toxicity, making it a safer alternative for laboratory use .

Comparative Analysis with Other Coupling Agents

The following table summarizes the performance of Oxyma relative to other common coupling agents:

| Coupling Agent | Racemization Suppression | Yield Efficiency | Safety Profile |

|---|---|---|---|

| Oxyma | High | Comparable | Lower risk of explosion |

| HOBt | Moderate | Good | Higher risk of explosion |

| HOAt | Moderate | Good | Higher risk of explosion |

Study 1: Peptide Synthesis in Aqueous Conditions

A study explored the use of a new Oxyma derivative for non-racemizable peptide-forming reactions in water. The results indicated that short to oligo-peptides could be synthesized efficiently without measurable racemization using this derivative alongside EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NaHCO₃ . This finding highlights Oxyma's versatility and effectiveness in varying conditions.

Study 2: Mechanistic Insights

Research investigating the combination of Oxyma with diisopropylcarbodiimide (DIC) revealed potential safety concerns regarding hydrogen cyanide (HCN) generation at room temperature. This necessitated further exploration into the mechanisms involved to mitigate risks associated with its practical use .

特性

IUPAC Name |

ethyl (2Z)-2-cyano-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFXLZAXGXOXAP-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56503-39-0, 3849-21-6 | |

| Record name | Ethyl (E)-cyano(hydroxyimino)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056503390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3849-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3849-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl cyano(hydroxyimino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)-cyano(hydroxyimino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。